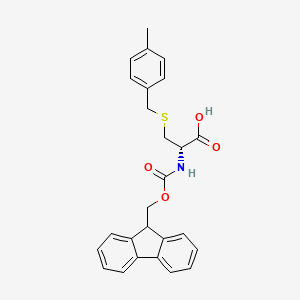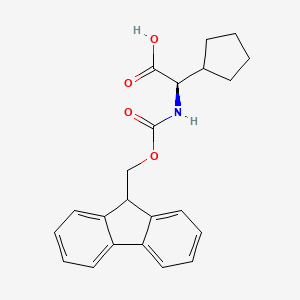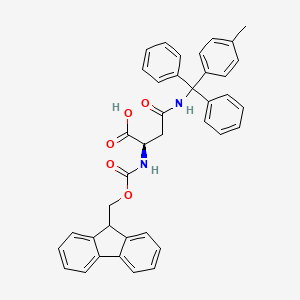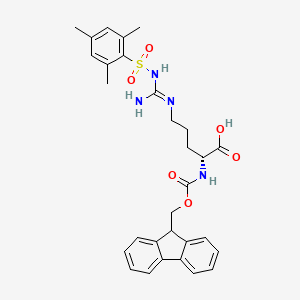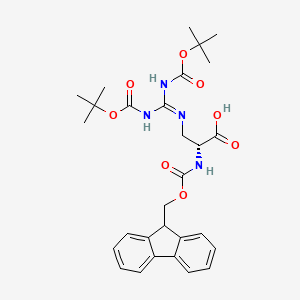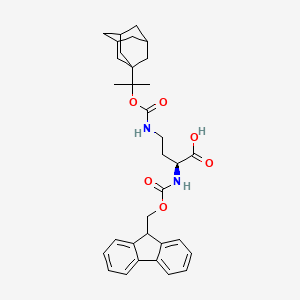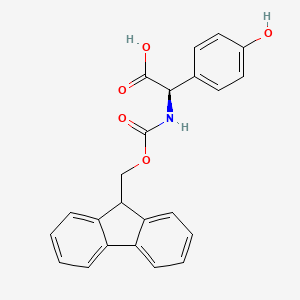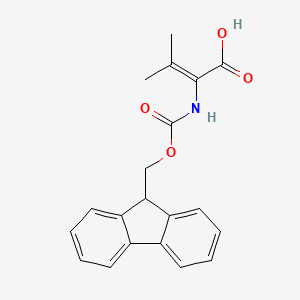
Fmoc-2,3-Dehydroval-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-2,3-dehydroval-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidbasierte Hydrogele für biomedizinische Anwendungen
“Fmoc-2,3-Dehydroval-OH”-Derivate wurden bei der Synthese von peptidbasierten Hydrogelen (PHGs) verwendet. Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen. Sie bieten eine physiologisch relevante Umgebung für in-vitro-Experimente und werden in der Wirkstoffabgabe und in diagnostischen Instrumenten für die Bildgebung eingesetzt {svg_1}.
Gewebetechnik
Die Selbstausrichtungseigenschaft von Fmoc-Derivaten ermöglicht die Herstellung starrer Hydrogele, wie z. B. das Fmoc-K3-Hydrogel. Dieses spezielle Hydrogel unterstützt die Zelladhäsion, das Überleben und die Vervielfältigung vollständig, was es zu einem potenziellen Material für Anwendungen in der Gewebetechnik macht {svg_2}.
Selbstausrichtende Peptidmaterialien
Fmoc-Derivate, darunter „this compound“, können sich unter wässrigen Bedingungen zu supramolekularen Nanostrukturen zusammenlagern. Diese Eigenschaft ist entscheidend für die Entwicklung verschiedener biofunktionaler Materialien, die zur Herstellung von supramolekularen Nanostrukturen eingesetzt werden können {svg_3}.
Morphologie der supramolekularen Nanostruktur
Die Einführung von „this compound“ in Peptidsequenzen kann die Morphologie von supramolekularen Nanostrukturen beeinflussen. Dies ist bedeutend für die Entwicklung von Materialien mit spezifischen physikalischen Eigenschaften und Funktionalitäten {svg_4}.
Bildung des Hydrogelnetzwerks
Die Fähigkeit von Fmoc-Dipeptiden, stabile Hydrogele zu bilden, ist von großem Interesse. “this compound” spielt eine Rolle bei der Fähigkeit zur Bildung des Hydrogelnetzwerks, die unerlässlich ist, um Materialien zu schaffen, die große Mengen an Wasser speichern können, wodurch sie für verschiedene Anwendungen, einschließlich Wundheilung und Wirkstoffabgabe, geeignet sind {svg_5}.
Chemische und physikalische Reaktionsfähigkeit
Peptidbasierte Hydrogele, die „this compound“ enthalten, zeigen eine chemische und physikalische Reaktionsfähigkeit auf Reize. Diese Eigenschaft ist vorteilhaft für die Entwicklung reaktionsfähiger Wirkstoffabgabesysteme, die therapeutische Wirkstoffe als Reaktion auf spezifische Umweltsignale freisetzen können {svg_6}.
Biodruck-Gerüste
Die strukturellen Eigenschaften von Fmoc-Derivaten machen sie für Anwendungen im Biodruck als Gerüste geeignet. Sie können verwendet werden, um dreidimensionale Strukturen zu erzeugen, die die extrazelluläre Matrix nachahmen und einen Rahmen für Zellwachstum und Gewebsbildung bieten {svg_7}.
Peptidmaterialien für diagnostische Werkzeuge
Aufgrund ihrer Selbstausrichtungseigenschaft und Biokompatibilität werden Fmoc-Derivate auch als Materialien für diagnostische Werkzeuge untersucht. Sie können so konzipiert werden, dass sie mit bestimmten Biomolekülen interagieren, wodurch sie für den Nachweis und die Diagnose verschiedener Krankheiten nützlich sind {svg_8}.
Wirkmechanismus
Target of Action
Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .
Result of Action
The use of this compound in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .
Action Environment
The action of this compound is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .
Biochemische Analyse
Biochemical Properties
Fmoc-2,3-dehydroval-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . This compound interacts with various enzymes, proteins, and other biomolecules involved in peptide synthesis. For instance, it interacts with coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Additionally, this compound can interact with deprotection reagents like piperidine, which removes the Fmoc group to expose the amino group for further reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic processes . Additionally, these peptides can be used to study the effects of specific amino acid sequences on cellular functions, providing insights into the molecular mechanisms underlying various biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group of the amino acid, allowing for selective reactions with coupling reagents to form peptide bonds . The removal of the Fmoc group by deprotection reagents such as piperidine exposes the amino group, enabling further reactions to extend the peptide chain . This process involves a series of binding interactions and chemical reactions that result in the formation of peptides with specific sequences and structures . The ability to control the sequence and structure of peptides synthesized using this compound is essential for studying the structure-function relationships of proteins and peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures . The stability of this compound is crucial for ensuring consistent results in peptide synthesis experiments. Long-term effects on cellular function can be observed in in vitro or in vivo studies where peptides synthesized using this compound are used to modulate biological processes . These studies can provide valuable information on the stability and efficacy of peptides over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the dosage of peptides synthesized using this compound can influence their biological activity and toxicity . For instance, low doses of these peptides may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Additionally, high doses of peptides synthesized using this compound may cause toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through reactions with reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . During peptide synthesis, the Fmoc group is removed by deprotection reagents like piperidine, allowing the amino group to participate in peptide bond formation . The metabolic pathways involving this compound are essential for the efficient synthesis of peptides with specific sequences and structures .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its structure . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its role in peptide synthesis and its effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular machinery . Additionally, post-translational modifications of this compound can influence its localization and activity within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in peptide synthesis and its effects on cellular functions .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVIIHAWJFLOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
